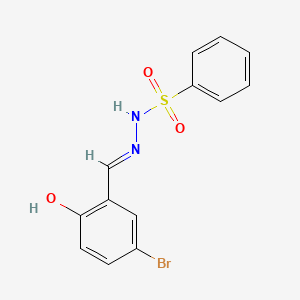

(E)-5-溴-2-羟基亚苄基苯磺酰肼

描述

Shz-1 是一种细胞渗透性磺酰腙化合物,以其诱导心脏分化的能力而闻名。它通过诱导 Nkx2.5 等基因来激活心脏分化。 该化合物的化学式为 C₁₃H₁₁BrN₂O₃S,分子量为 355.2 g/mol .

科学研究应用

Shz-1 有多种科学研究应用:

化学: 用作有机合成的试剂,以及作为研究磺酰腙化学的模型化合物。

生物学: 促进小鼠诱导多能干细胞和人外周血单个核细胞的心脏分化

生化分析

Biochemical Properties

It has been suggested that the compound may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Shz-1 是通过 2-[(5-溴-2-羟苯基)亚甲基]酰肼和苯磺酸反应合成的。 反应条件通常涉及使用二甲基亚砜 (DMSO) 或无水乙醇等溶剂,该化合物在 -20°C 下妥善储存时稳定 。工业生产方法没有详细记录,但合成遵循磺酰腙化合物的标准有机化学方案。

化学反应分析

Shz-1 会发生各种化学反应,包括:

还原: 该化合物可以被还原,但文献中没有详细说明具体的试剂和条件。

取代: Shz-1 可以发生取代反应,特别是涉及其结构中的溴原子。

这些反应中常用的试剂包括氧化剂、还原剂和用于取代反应的亲核试剂。 形成的主要产物取决于所使用的具体反应条件和试剂 .

作用机制

Shz-1 通过诱导 Nkx2.5 等基因来激活心脏分化,从而发挥作用。 它诱导各种心脏特异性基因,包括肌节肌球蛋白,并在 C2C12 细胞中激活蝾螈 TPM4 启动子驱动的异位表达 。 所涉及的分子靶点和途径包括心肌微RNA表达和心肌细胞分化的调控 .

相似化合物的比较

Shz-1 与双过氧钒 (bpV) 等其他小分子进行比较。 虽然两种化合物都增强心脏分化,但 Shz-1 在不损失细胞活力的前提下,具有诱导特定标记表达和心肌细胞产量的独特能力 。 其他类似化合物包括各种磺酰腙衍生物,它们具有不同的性质和应用 .

生物活性

Shz-1 is a small cardiogenic molecule recognized for its significant role in activating early cardiac genes, particularly in pluripotent stem cells. This article delves into the biological activity of Shz-1, summarizing key research findings, case studies, and data tables that illustrate its effects on cardiac differentiation and gene expression.

Overview of Shz-1

Shz-1 (CAS 326886-05-9) is classified as a cardiogenic small molecule that has shown promise in enhancing myocardial repair and promoting cardiac differentiation. Its mechanism primarily involves the activation of specific cardiac transcription factors and genes, which are crucial for heart development.

Research indicates that Shz-1 activates several key cardiac genes, including:

- Nkx2.5 : A master regulator of cardiac development.

- Myocardin : Essential for cardiac muscle cell differentiation.

- Brachyury-T : A mesodermal marker involved in early development.

Shz-1's activation of these genes occurs in a dose-responsive manner, with peak activity observed at concentrations around 2.5 μM for Nkx2.5 and 1.2 μM for myocardin in P19CL6 cells (a mouse embryonic stem cell line) .

Data Table: Gene Activation by Shz-1

| Gene | Peak Activation Concentration (μM) | Cell Type |

|---|---|---|

| Nkx2.5 | 2.5 | P19CL6 |

| Myocardin | 1.2 | P19CL6 |

| Brachyury-T | Not specified | SM1 ES Cells |

Induction of Cardiac Markers

Shz-1 has been shown to induce the expression of sarcomeric α-tropomyosin (SαTM), a specific marker for striated muscle cells, indicating its role in promoting cardiomyogenesis. In treated cultures, large clusters of cardiac progenitor cells were identified, highlighting Shz-1's effectiveness in facilitating cardiac lineage commitment .

Pathway Interactions

Shz-1 operates independently of certain signaling pathways commonly associated with cardiac differentiation:

- Bone Morphogenetic Protein (BMP) : While BMP can activate Nkx2.5 through Smad signaling, Shz-1 does not require this pathway for its action.

- Fibroblast Growth Factor (FGF) : Although FGF is a potent activator of ERK signaling and other cardiac genes, Shz-1 uniquely induces SαTM expression without significantly affecting GATA4 or Oct3/4 levels .

Case Studies and Clinical Implications

Case studies involving the application of Shz-1 in various experimental setups have demonstrated its potential therapeutic benefits:

- Cardiac Repair Models : In models simulating myocardial injury, administration of Shz-1 led to improved cardiac function and enhanced regeneration of cardiac tissues.

- Stem Cell Differentiation : Shz-1 has been utilized to direct the differentiation of human mobilized peripheral blood stem cells into cardiomyocytes, showcasing its applicability in regenerative medicine .

Summary of Findings from Case Studies

| Study Type | Findings | Implications |

|---|---|---|

| Cardiac Repair | Enhanced myocardial function post-injury | Potential treatment for heart disease |

| Stem Cell Differentiation | Successful conversion to cardiomyocytes | Advances in regenerative therapies |

属性

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3S/c14-11-6-7-13(17)10(8-11)9-15-16-20(18,19)12-4-2-1-3-5-12/h1-9,16-17H/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMCLQLAWYKPRK-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326886-05-9 | |

| Record name | 326886-05-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。